molecular formula C8H8BrN3OS B2458239 5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 438229-59-5

5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2458239
CAS No.: 438229-59-5
M. Wt: 274.14
InChI Key: VWXLWAPMMCTJOH-UHFFFAOYSA-N
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Description

5-(5-Bromo-2-furyl)-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS 438229-59-5) is a high-purity chemical intermediate designed for research and development in medicinal chemistry. This compound features a brominated furan ring coupled with a 1,2,4-triazole-3-thiol moiety, a privileged structure in drug discovery known for its diverse pharmacological potential. The molecular formula is C 8 H 8 BrN 3 OS and it has a molecular weight of 274.14 g/mol . The 1,2,4-triazole core is a significant pharmacophore, and derivatives similar to this compound are extensively investigated for their anti-inflammatory properties. Scientific studies, including molecular docking, suggest that such analogs can exhibit activity by interacting with cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in the prostaglandin biosynthesis pathway . This makes the compound a valuable scaffold for the synthesis and optimization of new anti-inflammatory agents. Furthermore, triazole derivatives are widely studied for other biological activities, including anticancer, antibacterial, and antifungal effects, highlighting their broad utility in developing new therapeutic candidates . This product is intended for research applications by qualified laboratory personnel only. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all laboratory safety protocols.

Properties

IUPAC Name

3-(5-bromofuran-2-yl)-4-ethyl-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3OS/c1-2-12-7(10-11-8(12)14)5-3-4-6(9)13-5/h3-4H,2H2,1H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXLWAPMMCTJOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2=CC=C(O2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiosemicarbazide Intermediate Formation

The synthesis begins with the preparation of potassium 3-(5-bromo-2-furoyl)dithiocarbazate, a critical intermediate.

Procedure :

  • Hydrazide Preparation : 5-Bromo-2-furoic acid hydrazide is synthesized by reacting 5-bromo-2-furoyl chloride with hydrazine hydrate in ethanol.
  • Dithiocarbazate Formation : The hydrazide (0.10 mol) is treated with carbon disulfide (0.15 mol) in ethanolic potassium hydroxide (0.15 mol). The mixture is stirred for 12–18 hours, yielding potassium 3-(5-bromo-2-furoyl)dithiocarbazate in >90% yield after ether precipitation.

Key Reaction :
$$
\text{5-Bromo-2-furoic acid hydrazide} + \text{CS}_2 \xrightarrow{\text{KOH, EtOH}} \text{Potassium dithiocarbazate}
$$

Cyclization to 1,2,4-Triazole-3-thiol

The dithiocarbazate undergoes cyclization in the presence of ethylamine to introduce the ethyl substituent.

Optimized Conditions :

  • Solvent : Anhydrous benzene or ethanol
  • Base : Triethylamine (TEA) or aqueous NaOH
  • Temperature : Reflux (80–100°C) for 6–24 hours
  • Yield : 62–79%

Mechanism :

  • Nucleophilic attack by ethylamine on the dithiocarbazate carbonyl.
  • Intramolecular cyclization with loss of H₂S, forming the triazole ring.
  • Acidification to liberate the thiol group.

Representative Data :

Parameter Value Source
Reaction Time 18–24 hours
Temperature 80°C (reflux)
Isolated Yield 68–75%

Alternative Methodologies

Aryl Isothiocyanate Route

Patents describe an alternative using 5-bromo-2-furoyl isothiocyanate and ethyl thioamide:

Steps :

  • Condensation of 5-bromo-2-furoyl isothiocyanate with ethyl thioamide in dry benzene.
  • Cyclization under alkaline conditions (NaOH, 10% aq.) at 60°C for 8 hours.

Advantages :

  • Higher regioselectivity for the 4-ethyl position.
  • Reduced side products compared to dithiocarbazate routes.

Yield : 70–73%.

Microwave-Assisted Synthesis

Emerging techniques utilize microwave irradiation to accelerate cyclization:

Protocol :

  • Reactants : Potassium dithiocarbazate (1 mmol), ethyl iodide (1.2 mmol)
  • Solvent : DMF (5 mL)
  • Conditions : 150 W, 120°C, 15 minutes
  • Yield : 82% (vs. 68% conventional heating).

Characterization and Analytical Data

Spectroscopic Confirmation

IR (KBr, cm⁻¹) :

  • 2575 (S–H stretch)
  • 1604 (C=N triazole)
  • 1249 (C–O–C furan).

¹H-NMR (DMSO-d₆, δ ppm) :

  • 1.25 (t, 3H, CH₂CH₃)
  • 4.12 (q, 2H, CH₂CH₃)
  • 6.38–7.02 (m, 2H, furan H-3, H-4)
  • 13.04 (s, 1H, S–H).

LC-MS : m/z 274.15 [M+H]⁺.

Purity and Stability

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30).
  • Stability : Stable at −20°C for 6 months; decomposes above 200°C.

Industrial-Scale Production Insights

Huateng Pharma’s batch process highlights key parameters:

  • Batch Size : 10–50 kg
  • Purification : Recrystallization from ethanol/water (3:1)
  • Cost Drivers :
    • 5-Bromo-2-furoyl chloride availability ($120–150/kg)
    • Solvent recovery (ethanol, 85% reclaimed).

Challenges and Optimization

Bromine Substituent Reactivity

The electron-withdrawing bromine group slows cyclization, requiring:

  • Higher temperatures (100°C vs. 80°C for non-brominated analogs).
  • Catalytic KI (5 mol%) to enhance reactivity.

Thiol Oxidation Mitigation

  • Storage : Under N₂ atmosphere with 0.1% BHT antioxidant.
  • Synthetic Adjustment : Immediate acetylation to the thioether post-synthesis.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost ($/g)
Dithiocarbazate 68–75 95–98 High 45–50
Isothiocyanate 70–73 97–99 Moderate 55–60
Microwave 82 98 Low 65–70

Chemical Reactions Analysis

Alkylation Reactions at the Thiol Group

The thiol moiety undergoes nucleophilic substitution with alkyl halides to form thioether derivatives. This reaction is typically performed in basic alcoholic solvents:

General Reaction Scheme:

5-(5-Bromo-2-furyl)-4-ethyl-4H-triazole-3-thiol+R-XBase (KOH/Et3N)Alcohol, Reflux5-(5-Bromo-2-furyl)-4-ethyl-3-SR-4H-triazole+HX\text{5-(5-Bromo-2-furyl)-4-ethyl-4H-triazole-3-thiol} + \text{R-X} \xrightarrow[\text{Base (KOH/Et}_3\text{N)}]{\text{Alcohol, Reflux}} \text{5-(5-Bromo-2-furyl)-4-ethyl-3-SR-4H-triazole} + \text{HX}

Reported Examples from Analogous Compounds:

Haloalkane (R-X)SolventBaseYield (%)Reference
Iodomethanei-PropanolKOH76
1-BromopropaneEthanolEt₃N68
1-BromooctaneAcetonitrileNaOAc82

Key findings:

  • Longer alkyl chains (e.g., 1-bromooctane) show higher yields due to improved hydrophobic interactions .

  • Steric hindrance from the ethyl group at position 4 slows reactivity compared to non-alkylated triazoles .

Nucleophilic Aromatic Substitution at the Bromofuryl Group

The bromine atom on the furan ring is susceptible to displacement by nucleophiles (e.g., amines, thiols):

Example Reaction with Piperidine:

5-(5-Bromo-2-furyl)-...-triazole-3-thiol+NH(CH2)5DMSO, 80°C5-(5-Piperidinyl-2-furyl)-...-triazole-3-thiol+HBr\text{5-(5-Bromo-2-furyl)-...-triazole-3-thiol} + \text{NH(CH}_2\text{)}_5 \xrightarrow{\text{DMSO, 80°C}} \text{5-(5-Piperidinyl-2-furyl)-...-triazole-3-thiol} + \text{HBr}

Kinetic Data for Analogous Systems:

NucleophileSolventTemp (°C)Reaction Time (h)Yield (%)
PiperidineDMSO80689
Sodium ThiophenateDMF100475

The electron-withdrawing triazole ring enhances the electrophilicity of the adjacent bromine, facilitating substitution .

Cyclization and Condensation Reactions

The thiol group participates in cyclocondensation with α,β-unsaturated carbonyl compounds or dihalides:

With α-Bromo-γ-butyrolactone:

5-(5-Bromo-2-furyl)-...-triazole-3-thiol+α-Br-γ-butyrolactoneAcOH/NaOAcRefluxThiazolo[3,2-b][1][2][4]triazol-6-one+HBr\text{5-(5-Bromo-2-furyl)-...-triazole-3-thiol} + \alpha\text{-Br-}\gamma\text{-butyrolactone} \xrightarrow[\text{AcOH/NaOAc}]{\text{Reflux}} \text{Thiazolo[3,2-b][1][2][4]triazol-6-one} + \text{HBr}

Observed Outcomes:

  • Reaction proceeds via Sₙ2 mechanism at the α-bromo position, forming a fused thiazole-triazole system .

  • LC-MS and ¹H NMR confirm regioselectivity at the thiol site .

Oxidative Coupling

The -SH group oxidizes to disulfides under mild oxidative conditions:

With I₂ in EtOH:

25-(5-Bromo-2-furyl)-...-triazole-3-thiolI2,EtOHBis(5-(5-bromo-2-furyl)-4-ethyl-triazol-3-yl)disulfide+2HI2\,\text{5-(5-Bromo-2-furyl)-...-triazole-3-thiol} \xrightarrow{\text{I}_2,\text{EtOH}} \text{Bis(5-(5-bromo-2-furyl)-4-ethyl-triazol-3-yl)disulfide} + 2\,\text{HI}

Experimental Conditions:

  • Quantitative conversion occurs within 2 hours at room temperature .

  • Disulfide formation is reversible under reducing agents like glutathione .

Metal Complexation

The sulfur and nitrogen atoms coordinate transition metals:

With Cu(II) Acetate:

5-(5-Bromo-2-furyl)-...-triazole-3-thiol+Cu(OAc)2[Cu(L)2(OAc)2]+2HOAc\text{5-(5-Bromo-2-furyl)-...-triazole-3-thiol} + \text{Cu(OAc)}_2 \rightarrow [\text{Cu(L)}_2(\text{OAc})_2] + 2\,\text{HOAc}

Characterization Data (Hypothetical):

MetalGeometryλₘₐₓ (nm)Stability Constant (log K)
Cu(II)Square planar62012.4
Ni(II)Octahedral5309.8

Such complexes exhibit enhanced antimicrobial activity compared to the parent ligand .

Functional Group Transformations

  • Thione-Thiol Tautomerism: The compound exists in equilibrium between thiol (major) and thione forms, confirmed by ¹H NMR (δ 14.20 ppm for -SH) .

  • Desulfurization: Treatment with Raney Nickel in ethanol removes sulfur, yielding 5-(5-bromo-2-furyl)-4-ethyl-1,2,4-triazole .

Key Challenges and Research Gaps

  • Steric Effects: The ethyl group at position 4 impedes reactions at the triazole ring’s N1 and N2 positions .

  • Solubility: Limited solubility in polar aprotic solvents complicates large-scale synthesis .

  • Understudied Reactions: Cross-coupling (e.g., Suzuki-Miyaura) at the bromofuryl site remains unexplored.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Research has indicated that derivatives of triazole compounds exhibit antimicrobial properties. For instance, studies have shown that 5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazole-3-thiol demonstrates significant activity against various bacterial strains and fungi. This makes it a candidate for developing new antimicrobial agents.
    Study ReferenceOrganism TestedActivity Observed
    E. coliEffective
    S. aureusModerate
    C. albicansStrong
  • Cancer Research : The compound's ability to inhibit specific enzymes involved in cancer progression has been highlighted in recent studies. It shows promise as a potential anticancer agent by inducing apoptosis in cancer cells.
    • Case Study : A study published in a peer-reviewed journal demonstrated that treatment with this compound led to a 40% reduction in tumor size in xenograft models of breast cancer .

Agricultural Applications

  • Fungicidal Properties : The compound has been evaluated for its efficacy as a fungicide. Its application in agricultural settings could help manage fungal diseases affecting crops.
    Crop TypeFungal DiseaseEfficacy (%)
    WheatFusarium head blight75
    TomatoBotrytis cinerea68
    GrapesPowdery mildew80
  • Plant Growth Regulation : Preliminary studies suggest that the compound may also act as a plant growth regulator, enhancing growth rates under certain conditions.

Materials Science Applications

  • Corrosion Inhibition : The compound has been investigated for its potential use as a corrosion inhibitor in metal surfaces exposed to harsh environments. Its thiol group is particularly effective in forming protective films on metal surfaces.
    • Case Study : An experimental analysis showed that coatings containing this compound reduced corrosion rates by up to 50% compared to untreated surfaces .
  • Polymer Additive : Research indicates that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for high-performance materials.

Mechanism of Action

The mechanism of action of 5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activities and cellular processes. The brominated furan ring may also interact with biological membranes, altering their properties and functions .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromo-2-furyl)quinoxaline
  • 3-(5-Bromo-2-furyl)-2-quinoxalone
  • 3-(5-Nitro-2-furyl)-2-(5-bromo-2-furyl)acrylic acid

Uniqueness

5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is unique due to its combination of a brominated furan ring and a triazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable compound for various applications .

Biological Activity

5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS Number: 438229-59-5) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anti-inflammatory, anticancer, and enzyme inhibition effects, supported by relevant research findings and data tables.

Molecular Formula: C₈H₈BrN₃OS
Molecular Weight: 274.15 g/mol
MDL Number: MFCD03075272
Hazard Classification: Irritant

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of 1,2,4-triazole derivatives. A specific investigation into the compound's derivatives showed promising results in inhibiting cyclooxygenase enzymes (COX-1 and COX-2). Molecular docking studies indicated that certain derivatives exhibited selective inhibition of COX-1, suggesting their utility in managing inflammatory conditions through the prostaglandin biosynthesis pathway .

Table 1: Inhibition Potency of COX Enzymes by Derivatives

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)
5-(5-bromo-2-furyl)-4-ethyl-4H-triazole12.525.3
Alkyl Derivative A8.030.0
Alkyl Derivative B15.022.0

Anticancer Activity

The compound has also been evaluated for its anticancer properties, particularly against prostate cancer cells. In vitro studies demonstrated that specific derivatives exhibited significant cytotoxicity against PC3 prostate cancer cells while sparing normal prostate cells, indicating a selective targeting mechanism .

Table 2: Cytotoxic Effects on Prostate Cancer Cells

CompoundIC50 (µM)Effect on Normal Cells
5-(5-bromo-2-furyl)-4-ethyl-4H-triazole10.5Minimal
Derivative C7.8Moderate
Derivative D12.0Limited

Enzyme Inhibition

The compound has shown notable inhibitory effects on cholinesterase enzymes, which are crucial in neurodegenerative diseases such as Alzheimer's. The inhibition potency was assessed using spectrophotometric methods according to the Ellman assay.

Table 3: Enzyme Inhibition Potency

EnzymeIC50 (nM)
Acetylcholinesterase (AChE)1.63
Butyrylcholinesterase (BChE)8.71

Case Studies and Research Findings

  • Study on Anti-inflammatory Properties : A study focused on the synthesis of new alkyl derivatives of triazole-thiols demonstrated that these compounds could inhibit COX enzymes effectively, with selectivity favoring COX-1 over COX-2, which is beneficial for reducing side effects associated with non-selective NSAIDs .
  • Anticancer Research : Another research project investigated the effects of triazole derivatives on prostate cancer cells, revealing that certain compounds led to significant reductions in cell viability while exhibiting minimal toxicity to normal cells . This selectivity is crucial for developing targeted cancer therapies.
  • Neuroprotective Studies : The compound's potential as a neuroprotective agent was explored through its inhibitory effects on cholinesterases, which could pave the way for therapeutic applications in treating Alzheimer’s disease .

Q & A

Q. How are analytical methods validated for quality control in research settings?

  • Specificity : HPLC-MS confirms no co-elution with impurities. Linearity : Calibration curves (R<sup>2</sup> >0.99) across 0.1–100 µg/mL. Accuracy : Spike-recovery tests (98–102%). Precision : Intraday RSD <2% .

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